molecular formula C26H24N2O7 B264380 N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine

N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine

Cat. No. B264380
M. Wt: 476.5 g/mol
InChI Key: VAKKFFVNVCSLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine, also known as DFG-10, is a synthetic compound that has been extensively studied for its potential biomedical applications. The compound was first synthesized in the early 2000s and has since been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.

Mechanism of Action

N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine exerts its biological effects by binding to specific receptors on the surface of cells. The exact mechanism of action is still being investigated, but it is believed that N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine activates signaling pathways that lead to cell death or inhibition of cell growth.
Biochemical and Physiological Effects:
N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the proliferation of cancer cells. In drug delivery, N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine has been shown to improve the bioavailability and efficacy of drugs. In imaging, N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine has been shown to enable imaging of specific tissues or organs.

Advantages and Limitations for Lab Experiments

N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine has several advantages for use in laboratory experiments, including its high purity, stability, and specificity. However, there are also limitations to its use, including its high cost, limited availability, and potential toxicity at high doses.

Future Directions

There are several future directions for research on N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine, including:
1. Further investigation of the mechanism of action and signaling pathways activated by N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine.
2. Optimization of the synthesis process to improve yield and reduce cost.
3. Development of new applications for N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine, such as in the treatment of other diseases or as a diagnostic tool.
4. Investigation of the potential toxicity and safety of N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine at higher doses.
5. Exploration of the use of N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine in combination with other drugs or therapies to enhance efficacy.

Synthesis Methods

N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine is synthesized through a multi-step process that involves the coupling of two amino acids, glycine and proline, with a furochromone molecule. The synthesis process has been optimized over the years to improve the yield and purity of the final product.

Scientific Research Applications

N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine has been investigated for its potential applications in various biomedical fields, including cancer research, drug delivery, and imaging. In cancer research, N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug delivery, N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine has been used as a carrier molecule to deliver drugs to specific cells or tissues. In imaging, N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine has been labeled with radioisotopes to enable imaging of specific tissues or organs.

properties

Product Name

N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine

Molecular Formula

C26H24N2O7

Molecular Weight

476.5 g/mol

IUPAC Name

2-[[2-[3-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C26H24N2O7/c1-14-17(8-9-22(29)27-12-23(30)28-13-24(31)32)26(33)35-20-11-21-19(10-18(14)20)25(15(2)34-21)16-6-4-3-5-7-16/h3-7,10-11H,8-9,12-13H2,1-2H3,(H,27,29)(H,28,30)(H,31,32)

InChI Key

VAKKFFVNVCSLAE-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=C3C(=C2)OC(=C3C4=CC=CC=C4)C)CCC(=O)NCC(=O)NCC(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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